molecular formula C24H31NO3 B4152186 4-(Pentyloxy)-N-[(4-phenyloxan-4-YL)methyl]benzamide

4-(Pentyloxy)-N-[(4-phenyloxan-4-YL)methyl]benzamide

Cat. No.: B4152186
M. Wt: 381.5 g/mol
InChI Key: XAOUZHPXAKVFQM-UHFFFAOYSA-N
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Description

4-(Pentyloxy)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide is a complex organic compound with a unique structure that combines a benzamide core with a pentyloxy group and a phenyltetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentyloxy)-N-[(4-phenyloxan-4-YL)methyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 4-phenyltetrahydro-2H-pyran-4-ylmethylamine, which is then reacted with 4-(pentyloxy)benzoic acid to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(Pentyloxy)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Triethylamine, pyridine

    Solvents: Dichloromethane, ethanol

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(Pentyloxy)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pentyloxy)-N-[(4-phenyloxan-4-YL)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}butanoate
  • 4-Phenyltetrahydro-2H-pyran-4-yl acetate
  • 4-Methyl-2-propyltetrahydro-2H-pyran-4-yl acetate

Uniqueness

Compared to similar compounds, 4-(Pentyloxy)-N-[(4-phenyloxan-4-YL)methyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its pentyloxy group and benzamide core provide a versatile platform for further modifications, making it a valuable compound for various applications .

Properties

IUPAC Name

4-pentoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO3/c1-2-3-7-16-28-22-12-10-20(11-13-22)23(26)25-19-24(14-17-27-18-15-24)21-8-5-4-6-9-21/h4-6,8-13H,2-3,7,14-19H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOUZHPXAKVFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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